Trans-2-methoxycyclopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESTWQJVUANKG-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Trans 2 Methoxycyclopropan 1 Amine
Cyclopropane (B1198618) Ring-Opening Reactions
The significant ring strain of the cyclopropane ring, estimated at over 100 kJ/mol, is a primary driver for its reactivity, particularly in ring-opening reactions. nih.govresearchgate.net In trans-2-methoxycyclopropan-1-amine, the presence of both a methoxy (B1213986) and an amine group on adjacent carbons creates a unique electronic environment that can be exploited to facilitate stereocontrolled ring cleavage, leading to valuable synthetic intermediates. These polarized, strained systems are known to readily undergo cycloadditions, rearrangements, and ring-opening reactions. acs.org
Mechanisms of Ring Opening (e.g., Electrophilic, Nucleophilic, Lewis Acid-Catalyzed)
The ring-opening of this compound is highly dependent on the reaction conditions, which modulate the electronic nature of the substituents.
Electrophilic and Lewis Acid-Catalyzed Opening: In the presence of Brønsted or Lewis acids, the amine functionality is protonated or coordinates to the Lewis acid. This converts the amino group into a potent electron-withdrawing group (-NH3+ or -NH2-LA). This in-situ generation of a strong acceptor group, ortho to the electron-donating methoxy group, creates a highly polarized donor-acceptor (D-A) cyclopropane system. uni-regensburg.dersc.org This polarization significantly weakens the adjacent C1-C2 bond, priming it for cleavage. nih.govresearchgate.net
The reaction typically proceeds through the activation of the cyclopropane by a Lewis acid, leading to an Sₙ1 or Sₙ2-type ring opening. uni-regensburg.deacs.org The attack of a nucleophile then occurs at one of the electrophilic carbon centers of the resulting 1,3-dipole intermediate. rsc.org For instance, Lewis acids like Yb(OTf)₃ or MgI₂ are effective catalysts for the ring-opening of D-A cyclopropanes with various nucleophiles. acs.orgacs.org The stereospecificity of such reactions has been demonstrated, often proceeding with inversion of configuration, which is indicative of an Sₙ2-like pathway. acs.org
Nucleophilic Ring Opening: Direct nucleophilic attack on an unactivated cyclopropane is generally difficult. However, in appropriately substituted cyclopropanes, particularly those with strong electron-accepting groups, direct ring-opening by a strong nucleophile can occur. nih.govresearchgate.net For this compound, this pathway would be less common without prior activation of the amine group. However, potent nucleophiles might react, especially under forcing conditions.
Radical Ring Opening: Radical-mediated pathways also provide a route to cyclopropane ring-opening. These reactions can be initiated by the addition of a radical species to the cyclopropane, leading to a ring-opened radical intermediate that can be trapped or undergo further cyclization. nih.gov For aminocyclopropanes, oxidative methods can generate a nitrogen-centered radical, which can trigger the ring-opening to form an iminium intermediate, setting the stage for subsequent difunctionalization. epfl.chepfl.ch
Formation of 1,3-Bifunctionalized Compounds
A primary synthetic application of cyclopropane ring-opening is the generation of acyclic structures with functional groups in a 1,3-relationship. The cleavage of the activated C1-C2 bond in this compound exposes two electrophilic sites, which can be trapped by one or more nucleophiles to yield 1,3-difunctionalized propanes. epfl.chresearchgate.net
For example, the Lewis acid-catalyzed reaction of D-A cyclopropanes with sulfenamides results in a formal 1,3-aminothiolation, yielding γ-aminated α-thiolated products. acs.org Similarly, reactions with various heteronucleophiles like phenols, azides, or indoles have been used to open the ring, with the nucleophile typically adding at the carbon adjacent to the donor group. acs.org The table below illustrates potential 1,3-bifunctionalization reactions starting from the activated (protonated or Lewis acid-adducted) form of this compound.
| Reactant(s) | Catalyst/Conditions | Product Type |
|---|---|---|
| Thiol (R-SH) | Lewis Acid (e.g., MgI₂) | 1-Amino-3-methoxy-1-thiopropane derivative |
| Alcohol (R-OH) | Brønsted or Lewis Acid | 1-Amino-3-methoxy-1-alkoxypropane derivative |
| Halide Source (e.g., MgI₂) | Lewis Acid (MgI₂) | 1-Amino-3-methoxy-1-halopropane derivative acs.org |
| Arene (e.g., Benzene) | Strong Acid (Friedel-Crafts type) | 1-Amino-3-methoxy-1-arylpropane derivative |
Ring Expansion Reactions (e.g., to Cyclobutanes)
Under certain conditions, the intermediates formed during ring-opening reactions of cyclopropanes can undergo rearrangement to form larger rings. The formation of a cyclopropylcarbinyl cation intermediate, for instance, can lead to a ring expansion to a cyclobutyl cation. nih.gov This transformation is a known pathway in the chemistry of strained rings and provides a synthetic route to cyclobutane derivatives. baranlab.org Transition-metal catalysis has also been employed to achieve highly selective ring expansion of cyclopropanes to cyclobutenes. nih.gov While specific examples for this compound are not detailed, the generation of a carbocation at C1 upon ring-opening could potentially initiate such a rearrangement.
Reactions at the Amine Functionality
The primary amine group in this compound is a key functional handle, exhibiting characteristic nucleophilicity and undergoing a variety of functional group interconversions, often while leaving the cyclopropane ring intact.
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. fiveable.melibretexts.org This allows it to react with a wide range of electrophiles. Primary amines are generally considered strong nucleophiles, though their reactivity can be tempered by steric hindrance. fiveable.memasterorganicchemistry.com
Key reactions involving the amine's nucleophilicity include:
Acylation: Reaction with acyl chlorides or acid anhydrides is typically rapid and exothermic, yielding stable N-acylcyclopropylamines (amides). libretexts.orgchemguide.co.uk
Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, though overalkylation to a quaternary ammonium salt is a common issue because the product amine is often more nucleophilic than the starting amine. libretexts.orgmasterorganicchemistry.com
Condensation: Reaction with aldehydes and ketones forms cyclopropyl-substituted imines (Schiff bases), which can be further reduced to secondary amines. almerja.com
The table below summarizes these characteristic reactions.
| Electrophile | Reaction Type | Product |
|---|---|---|
| Acyl Chloride (R-COCl) | Acylation | N-(trans-2-methoxycyclopropyl)amide |
| Alkyl Halide (R-X) | Alkylation | N-alkyl-trans-2-methoxycyclopropan-1-amine (secondary amine) |
| Aldehyde (R-CHO) | Condensation | N-(trans-2-methoxycyclopropyl)imine |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | N-(trans-2-methoxycyclopropyl)sulfonamide |
Functional Group Interconversions of the Amine
The primary amine is a versatile functional group that can be converted into numerous other functionalities, significantly broadening the synthetic utility of the parent molecule. solubilityofthings.comfiveable.me These transformations are fundamental in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. solubilityofthings.com
Common interconversions include:
Amide Formation: As mentioned, acylation converts the amine to an amide. The amide itself can be a precursor for other reactions or serve to protect the amine. almerja.com
Oxidation: While challenging, amines can be oxidized to nitroso or nitro compounds under specific conditions.
Diazotization: Treatment with nitrous acid (HONO) converts the primary amine into a diazonium salt. Cyclopropyldiazonium salts are often unstable but can be used in situ to introduce other functional groups (e.g., -OH, -X, -CN) at the C1 position, though this often proceeds with ring-opening or rearrangement due to the high energy of the resulting carbocation.
Reductive Amination: The amine can be used in reductive amination protocols with carbonyl compounds to form secondary or tertiary amines. almerja.com
Transformations Involving the Methoxy Group
The methoxy group in this compound can undergo reactions typical of ethers, most notably cleavage under acidic conditions. Its electronic influence is also a key factor in directing the reactivity of the molecule.
The cleavage of the C-O bond in the methoxy group of this compound is a characteristic reaction of ethers. This transformation is typically acid-catalyzed, proceeding through either an SN1 or SN2 mechanism. libretexts.orglibretexts.org The specific pathway is dependent on the nature of the alkyl groups attached to the ether oxygen and the reaction conditions. masterorganicchemistry.comyoutube.com
In the case of this compound, the ether is attached to a methyl group and a cyclopropyl (B3062369) group. The first step in the acidic cleavage is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. libretexts.orglibretexts.orgyoutube.com
Following protonation, the reaction can proceed via two main pathways:
SN2 Mechanism: The halide anion (e.g., I⁻ or Br⁻) can act as a nucleophile and attack the less sterically hindered carbon atom. libretexts.orglibretexts.org In this molecule, the methyl carbon is significantly less hindered than the cyclopropyl carbon. Therefore, an SN2 attack would preferentially occur on the methyl group, leading to the formation of methyl iodide and trans-2-aminocyclopropan-1-ol.
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. libretexts.orglibretexts.org Cleavage of the C-O bond could lead to either a methyl cation or a cyclopropyl cation. The cyclopropyl cation is generally unstable, making an SN1 pathway that involves its formation less likely under typical conditions.
Given the steric accessibility of the methyl group and the instability of a cyclopropyl cation, the ether cleavage of this compound with strong acids like HI or HBr is expected to proceed predominantly through an SN2 mechanism.
Table 1: Predicted Products of Ether Cleavage of this compound
| Reactant | Reagent | Predominant Mechanism | Products |
| This compound | HI or HBr | S | trans-2-aminocyclopropan-1-ol and Methyl Halide (CH₃I or CH₃Br) |
The methoxy group, in conjunction with the amino group, plays a crucial role in defining the reactivity of the cyclopropane ring. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, which can influence the electron density of the adjacent cyclopropyl carbon. However, its primary electronic effect in the context of donor-acceptor cyclopropanes is often considered to be inductive withdrawal, contributing to the polarization of the ring.
This polarization, with the amino group acting as a strong electron donor and the methoxy group contributing to the acceptor character of the ring, facilitates the ring-opening reactions that are characteristic of donor-acceptor cyclopropanes. nih.gov The precise influence of the methoxy group can be complex, as it can affect the stability of intermediates and transition states in various reactions. nih.govrsc.org
Stereochemical Aspects and Chiral Transformations
Absolute Configuration Assignment and Determination Methods
The determination of the absolute configuration of chiral molecules like trans-2-methoxycyclopropan-1-amine is a cornerstone of stereochemistry. Several powerful techniques can be employed for this purpose, each with its own set of advantages and limitations.
X-ray Crystallography: This is often considered the gold standard for unambiguous determination of absolute configuration. The technique requires the formation of a suitable single crystal of the compound or a derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom. For this compound, derivatization with a chiral auxiliary containing a heavy atom can facilitate the determination of the absolute stereochemistry through anomalous dispersion effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining absolute configuration in solution. frontiersin.orgpurechemistry.orgresearchgate.netscholaris.canih.gov For instance, reacting this compound with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives would yield a mixture of diastereomers. frontiersin.org The differing spatial environments of the protons and carbons in these diastereomers would lead to distinct chemical shifts in the ¹H and ¹³C NMR spectra. By analyzing these chemical shift differences (Δδ), and with a well-established model of the CDA, the absolute configuration of the original amine can be deduced. frontiersin.org
Computational Methods: In recent years, computational methods have become increasingly reliable for assigning absolute configuration. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate theoretical chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra. purechemistry.org By comparing the computationally predicted spectra with the experimentally measured spectra of an enantiomerically enriched sample of this compound, the absolute configuration can be confidently assigned.
| Method | Principle | Requirements | Advantages | Limitations |
| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. purechemistry.org | High-quality single crystal. | Unambiguous determination. | Crystal growth can be challenging. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. frontiersin.orgresearchgate.netscholaris.ca | Chiral derivatizing or solvating agents. | Applicable in solution, small sample amount. | Requires a suitable chiral auxiliary and established models. |
| Computational (ECD/ORD) | Comparison of experimental and calculated chiroptical spectra. purechemistry.org | Enantiomerically enriched sample, computational resources. | Does not require crystallization or derivatization. | Accuracy depends on the computational level and conformational analysis. |
Stereochemical Retention and Inversion in Transformations
The stereochemical outcome of reactions involving this compound is largely dictated by the reaction mechanism and the specific functional group being transformed. The cyclopropane (B1198618) ring's inherent strain and electronic properties play a crucial role in directing the stereochemistry.
Reactions at the Amino Group: The amino group can undergo a variety of transformations, such as acylation, alkylation, and nucleophilic addition. In many of these reactions, the stereocenter at the carbon bearing the amino group (C1) is not directly involved in the bond-breaking or bond-forming steps. Consequently, these reactions typically proceed with retention of configuration at C1.
Reactions Involving the Methoxy (B1213986) Group: The methoxy group can be a target for substitution reactions. For instance, treatment with a strong acid followed by a nucleophile could lead to its displacement. If this proceeds through an Sₙ2-type mechanism, it would result in inversion of configuration at the carbon atom attached to the oxygen (C2). However, the formation of a carbocation intermediate (Sₙ1-type mechanism) would likely lead to a mixture of stereoisomers (racemization or epimerization).
Ring-Opening Reactions: Under certain conditions, the cyclopropane ring itself can be opened. The stereochemistry of such reactions is highly dependent on the reagents and reaction conditions. For example, electrophilic attack on the cyclopropane ring can lead to ring-opened products with specific stereochemistry, often dictated by the principle of least motion and the stereoelectronic requirements of the transition state.
Diastereoselectivity and Enantioselectivity in Reactions Involving this compound
When this compound is used as a chiral building block in synthesis, the stereochemical information encoded in its structure can influence the creation of new stereocenters, leading to diastereoselective or enantioselective outcomes.
Diastereoselectivity: In reactions where a new stereocenter is formed, the existing stereocenters in this compound can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. For example, if the amine is used as a nucleophile to attack a prochiral carbonyl compound, the transition states leading to the two possible diastereomeric products will have different energies due to steric and electronic interactions with the chiral cyclopropyl (B3062369) moiety. This energy difference will result in one diastereomer being formed in excess. Studies on similar cyclopropyl systems have shown that high levels of diastereoselectivity can be achieved in such reactions.
Enantioselectivity: The enantioselective synthesis of derivatives of this compound can be achieved through various strategies. One common approach is the use of chiral catalysts. For instance, a prochiral precursor to the cyclopropane ring could be cyclopropanated using a chiral rhodium or copper catalyst, leading to an enantiomerically enriched product. Similarly, enzymatic reactions can exhibit high enantioselectivity. nih.govmdpi.comresearchgate.net
| Reaction Type | Stereochemical Outcome | Controlling Factors |
| Acylation of Amine | Retention at C1 | Reaction at the nitrogen atom, not the stereocenter. |
| Substitution at Methoxy Group (Sₙ2) | Inversion at C2 | Backside attack of the nucleophile. |
| Addition to a Prochiral Carbonyl | Diastereoselective | Steric and electronic influence of the chiral cyclopropyl group. |
| Catalytic Cyclopropanation | Enantioselective | Chiral catalyst directs the approach of the carbene. |
| Enzymatic Resolution | Enantioselective | Enzyme selectively reacts with one enantiomer. nih.govmdpi.com |
Chiral Pool Approaches and Resolution Techniques Applicable to Cyclopropylamines
Obtaining enantiomerically pure this compound is crucial for its application in the synthesis of chiral drugs and other bioactive molecules. This can be achieved through chiral pool synthesis or by resolving a racemic mixture.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, a potential chiral pool precursor could be a carbohydrate or an amino acid. Through a series of stereocontrolled reactions, the desired cyclopropane ring with the correct absolute and relative stereochemistry can be constructed.
Resolution Techniques: When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through various resolution techniques.
Classical Chemical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. nih.govmdpi.comresearchgate.net For example, a lipase could be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. The different interactions of the two enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.
| Technique | Description | Key Feature |
| Chiral Pool Synthesis | Synthesis from a naturally occurring enantiopure starting material. | Transfers chirality from the starting material to the product. |
| Classical Chemical Resolution | Formation and separation of diastereomeric salts. | Differential solubility of diastereomers. |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.govmdpi.com | High enantioselectivity of enzymes. |
| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Different retention times for enantiomers. |
Computational and Theoretical Investigations of Trans 2 Methoxycyclopropan 1 Amine
Conformational Analysis and Molecular Dynamics
The conformational landscape of trans-2-methoxycyclopropan-1-amine is primarily defined by the relative orientations of the amine and methoxy (B1213986) substituents. The cyclopropane (B1198618) ring itself is rigid, with the three carbon atoms defining a plane. libretexts.org Unlike larger rings such as cyclohexane, which exhibit complex chair-boat dynamics, cyclopropane has no rotational freedom within the ring. libretexts.orgyoutube.com
The conformational possibilities, therefore, arise from the rotation around the C-N and C-O single bonds. For the amine group (-NH2), rotation around the C-N bond will influence the spatial disposition of the nitrogen lone pair and the N-H bonds relative to the cyclopropane ring. Similarly, rotation around the C-O bond of the methoxy group (-OCH3) and the O-CH3 bond will determine the orientation of the methyl group.
Molecular dynamics (MD) simulations, were they to be performed, would provide insight into the dynamic behavior of these substituent groups. Such simulations could reveal the preferred rotational conformations (rotamers) and the energy barriers between them. It is expected that the most stable conformation would seek to minimize steric hindrance and optimize electronic interactions, such as intramolecular hydrogen bonding between the amine hydrogen and the methoxy oxygen, if sterically feasible in the trans configuration.
Electronic Structure Calculations (e.g., HOMO/LUMO, Charge Distribution)
Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is anticipated to be localized primarily on the amine group, specifically the nitrogen lone pair, which is the most electron-rich and easily ionizable site. The LUMO, conversely, would likely be associated with the antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
| Computed Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 35.25 Ų | chemscene.com |
| LogP | -0.2676 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Strain Energy Analysis of the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. rsc.org The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. maricopa.edu This forces the C-C bonding orbitals to overlap at an angle, resulting in weaker, "bent" or "banana" bonds. maricopa.edu Additionally, the C-H bonds on adjacent carbon atoms are held in an eclipsed conformation, creating torsional strain. libretexts.org
High-level ab initio calculations could precisely quantify the strain energy of this compound using homodesmotic reactions. acs.org These theoretical reactions involve breaking down the target molecule into smaller, strain-free fragments while preserving the number and type of bonds. The energy change of this reaction provides a measure of the ring strain. The table below presents strain energies for cyclopropane and some of its derivatives as determined in various studies.
| Compound | Strain Energy (kcal/mol) | Source |
|---|---|---|
| Cyclopropane | 28.6 | nih.gov |
| Methylcyclopropane | 29.8 | acs.orgnih.gov |
| Cyclopropanone | 49.0 | nih.gov |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, reactions would likely involve either the functional groups or the opening of the strained ring.
For example, the amine group can act as a nucleophile. A computational study of its reaction with an electrophile would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate. Similarly, reactions involving the opening of the cyclopropane ring, which are common for such strained systems, could be modeled. rsc.org These reactions are often initiated by electrophilic attack and proceed through carbocationic intermediates. Computational modeling could predict the stereochemical outcome of such ring-opening reactions.
A theoretical study on the related trans-2-methylcyclopropanecarboxylic acid has explored its isomerization to the cis form, highlighting the utility of computational methods in understanding the dynamics of substituted cyclopropanes. researchgate.net Similar studies on this compound would provide valuable insights into its reactivity and stability.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational methods are now routinely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which are indispensable for structural elucidation. researchgate.netncssm.edu By calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. youtube.com
For this compound, DFT calculations could predict the distinct chemical shifts for the protons and carbons of the cyclopropane ring, the methoxy group, and the amine group. The trans configuration would lead to a specific set of coupling constants (J-values) between the cyclopropyl (B3062369) protons, which could also be calculated and used for stereochemical assignment.
Similarly, the vibrational frequencies can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the N-H stretching of the amine, the C-O stretching of the methoxy group, and the various vibrations of the cyclopropane ring. A study on trans-2-methylcyclopropanecarboxylic acid demonstrated that while linear IR spectroscopy might not distinguish between trans and cis isomers, two-dimensional IR spectroscopy, guided by ab initio calculations, could resolve the characteristic spectral signatures. researchgate.net This underscores the power of combining advanced spectroscopic techniques with high-level computational predictions.
Applications in Organic Synthesis As a Building Block
Role as a Chiral Synthon for Complex Molecule Construction
As a chiral synthon, trans-2-methoxycyclopropan-1-amine offers chemists a tool to introduce the cyclopropane (B1198618) motif into larger, more complex molecules with a high degree of stereochemical control. The inherent ring strain of the cyclopropane can be harnessed to drive specific reactions, and the functional groups provide handles for further synthetic elaboration.
The unique stereochemistry and reactivity of this compound make it a suitable precursor for the synthesis of intricate polycyclic and bridged molecular frameworks. The amine group can be readily acylated or alkylated, and the methoxy (B1213986) group can act as a leaving group or be transformed under various reaction conditions. These transformations can initiate or participate in cyclization cascades, leading to the formation of complex ring systems that are often difficult to access through other synthetic routes. The rigid nature of the cyclopropane ring helps to control the trajectory of these cyclizations, influencing the stereochemical outcome of the final polycyclic or bridged product.
This compound serves as a versatile starting material for the synthesis of a wide array of other functionalized chiral cyclopropane derivatives. The primary amine can be converted into a vast range of other functional groups, such as amides, sulfonamides, or carbamates, or can be used to direct further reactions on the cyclopropane ring. Similarly, the methoxy group can be subjected to substitution reactions, providing access to other alkoxy, aryloxy, or halo-substituted cyclopropanes. This ability to readily diversify the substitution pattern on the chiral cyclopropane core makes it an invaluable intermediate for creating libraries of related compounds for various chemical and biological applications.
Use in Asymmetric Catalysis as a Ligand or Organocatalyst
While direct applications of this compound as a ligand or organocatalyst are not extensively documented in readily available literature, its derivatives hold significant potential in this area. The chiral backbone of the molecule is a desirable feature for the design of new chiral ligands for transition-metal-catalyzed asymmetric reactions. By appropriately modifying the amine and methoxy functionalities, it is conceivable to synthesize bidentate or monodentate ligands where the stereochemical information from the cyclopropane ring can be effectively transferred during a catalytic cycle. Furthermore, the amine group itself could be incorporated into more complex structures that function as organocatalysts, for example, in proline- or squaramide-based catalysis.
Preparation of Advanced Synthetic Intermediates
A key application of this compound is its use in the preparation of advanced synthetic intermediates that are themselves valuable building blocks for more complex targets.
This compound is a direct precursor to non-proteinogenic cyclopropyl (B3062369) amino acids. These conformationally constrained amino acids are of significant interest in medicinal chemistry and peptide design as they can induce specific secondary structures in peptides and can act as enzyme inhibitors.
A common synthetic pathway involves the protection of the amine group, for instance as a Boc-carbamate, followed by oxidation of the carbon bearing the methoxy group to a carboxylic acid. Alternatively, the methoxy group can be hydrolyzed and the resulting alcohol oxidized to the corresponding acid. This provides a straightforward route to both cis- and trans-2-aminocyclopropanecarboxylic acid derivatives, depending on the stereochemistry of the starting material.
Table 1: Synthetic Pathway to Cyclopropyl Amino Acid Derivatives
| Step | Reaction | Reagents | Product |
| 1 | Amine Protection | Boc₂O, Et₃N | N-Boc-trans-2-methoxycyclopropan-1-amine |
| 2 | Hydrolysis/Oxidation | Aqueous Acid, then an oxidizing agent (e.g., PCC, TEMPO) | N-Boc-trans-2-aminocyclopropanecarboxylic acid |
The strained three-membered ring of this compound can undergo ring-opening reactions to generate larger, more complex carbocyclic and heterocyclic scaffolds. Under Lewis or Brønsted acidic conditions, the cyclopropane ring can be opened, and the resulting intermediate can be trapped intramolecularly or intermolecularly to form five- or six-membered rings. For example, by carefully choosing the substituents on the nitrogen atom, it is possible to direct the ring-opening and subsequent cyclization to produce substituted pyrrolidines, piperidines, or other nitrogen-containing heterocycles. These transformations highlight the utility of the cyclopropane ring as a latent reactive element in a synthetic sequence.
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late step in a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies and the optimization of physicochemical properties without the need for de novo synthesis. For a molecule like this compound, with its combination of a strained ring, a methoxy group, and a primary amine, several LSF strategies can be envisioned, primarily focusing on the activation of C-H bonds or the functionalization of the existing amine group.
The primary challenge in the late-stage functionalization of this compound lies in the selective activation of one of the C-H bonds on the cyclopropane ring. The inherent strain and increased s-character of the C-H bonds in cyclopropanes can make them amenable to certain C-H activation reactions. However, achieving regioselectivity in the presence of the methoxy and amine functionalities is a key consideration. The most viable strategies would likely involve the use of the amine functionality as a directing group to control the site of functionalization.
One of the most explored avenues for such transformations is the use of transition metal catalysis, particularly with palladium and rhodium complexes. These catalysts, in conjunction with a directing group, can facilitate the cleavage of a specific C-H bond and its subsequent conversion into a new C-C or C-X (where X is a heteroatom) bond.
A plausible strategy for the late-stage functionalization of this compound would involve the initial conversion of the primary amine into a suitable directing group. This modification is crucial as the directing group coordinates to the metal center and positions it in close proximity to the target C-H bond, thereby enabling selective activation. Examples of effective directing groups for C-H activation on cyclopropane rings include amides, pyridines, and other nitrogen-containing heterocycles.
For instance, the primary amine of this compound could be acylated to form an amide. This amide can then act as a directing group in palladium-catalyzed C-H arylation or olefination reactions. Research on related cyclopropylamine (B47189) systems has demonstrated the feasibility of this approach. In these cases, the palladium catalyst, guided by the amide's carbonyl oxygen, selectively activates a C-H bond on the cyclopropane ring, leading to the formation of a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides or olefins, to introduce new functional groups.
The table below summarizes representative data for palladium-catalyzed C-H functionalization on cyclopropane systems with directing groups, which could be analogous to a derivatized this compound.
| Directing Group | Catalyst/Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 2-Oxazoline | Pd(OAc)₂, PhI(OAc)₂ | - | Acetoxylated Cyclopropane | 50-70 | nih.govnih.gov |
| Pyridine | Pd(OAc)₂, BQ | - | Oxidized Cyclopropane | 40-60 | nih.govnih.gov |
| Tertiary Amine | Pd(OAc)₂, (Ac-Ile-OH) | Aryl Boronic Acid | Arylated Cyclopropane | 60-95 | acs.orgnih.gov |
| Acylhydrazone | Pd(OAc)₂ | - | Ring-Opened Pyrazole | 70-90 | rsc.org |
Another potential strategy involves the use of rhodium catalysis. Rhodium catalysts are well-known for their ability to catalyze C-H insertion reactions with diazo compounds. While this is a powerful tool for C-H functionalization, controlling the regioselectivity on the cyclopropane ring of this compound would be a significant challenge without a directing group. However, the development of new ligands for rhodium catalysts could potentially enable selective C-H functionalization even in complex substrates.
Beyond C-H activation, the direct functionalization of the amine group represents another important avenue for late-stage modification. The palladium-catalyzed N-arylation of cyclopropylamines is a well-established method for introducing aryl groups. nih.gov This reaction, often employing specialized phosphine (B1218219) ligands, allows for the coupling of the primary amine with a wide range of aryl and heteroaryl halides. This would be a direct and efficient way to diversify the structure of this compound at a late stage.
The following table presents illustrative data for the palladium-catalyzed N-arylation of cyclopropylamine, which is directly applicable to this compound.
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Cyclopropylamine | 4-Chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | 85 | nih.gov |
| Cyclopropylamine | 2-Bromopyridine | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | 92 | nih.gov |
| N-Phenylcyclopropylamine | 1-Bromo-4-methoxybenzene | (PtBu₃)Pd(crotyl)Cl | NaOtBu | Toluene | 78 | nih.gov |
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful in defining the stereochemistry of substituted cyclopropanes like trans-2-methoxycyclopropan-1-amine. orientjchem.orgacs.org Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the assignment of relative stereochemistry. orientjchem.org
In the case of this compound, the key is to analyze the coupling constants (J-values) between the protons on the cyclopropane (B1198618) ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons. For a trans configuration, the coupling constant between the vicinal protons on the cyclopropane ring (H1 and H2) is typically smaller than that for the corresponding cis isomer.
Furthermore, two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. longdom.org A COSY spectrum would show cross-peaks between the proton on C1 and the protons on the adjacent C2 and C3, confirming the cyclopropane ring structure. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations, which are critical for confirming the trans relationship between the amine and methoxy (B1213986) groups. wordpress.com These techniques detect protons that are in close spatial proximity, and for the trans isomer, a NOE would be expected between the proton at C1 and the proton on the same face of the ring at C3, but not with the methoxy group protons.
Conformational analysis of the molecule can also be investigated using NMR. The orientation of the methoxy and amine substituents relative to the cyclopropane ring can be inferred from chemical shift data and the observation of through-space interactions. The molecule will likely exist in a preferred conformation that minimizes steric interactions. Newman projections are often used to visualize and analyze the different possible staggered and eclipsed conformations and their relative energies. indiana.eduyoutube.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1 (CH-NH₂) | 2.5 - 3.0 | m | J_H1-H2, J_H1-H3a, J_H1-H3b |
| H2 (CH-OCH₃) | 3.2 - 3.7 | m | J_H2-H1, J_H2-H3a, J_H2-H3b |
| H3a, H3b (CH₂) | 0.5 - 1.5 | m | J_H3a-H3b, J_H3a-H1, J_H3a-H2, J_H3b-H1, J_H3b-H2 |
| OCH₃ | 3.3 - 3.5 | s | - |
| NH₂ | 1.0 - 2.0 | br s | - |
Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. nih.gov
For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H) and ether (C-O) functional groups. youtube.com A primary amine typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. orgchemboulder.com The N-H bending vibration is expected to appear around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is usually found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
The C-O stretching vibration of the methoxy group is expected in the range of 1000-1300 cm⁻¹. For ethers, a strong C-O stretch is typically observed around 1100 cm⁻¹. youtube.com The presence of the cyclopropane ring will also give rise to characteristic C-H stretching vibrations at higher wavenumbers (typically >3000 cm⁻¹) and ring deformation (breathing) modes at lower frequencies.
Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to probe the vibrational modes of the molecule. The cyclopropane ring breathing mode is often strong in the Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H (amine) | Bend (Scissoring) | 1580 - 1650 |
| C-N (amine) | Stretch | 1020 - 1250 |
| C-O (ether) | Stretch | 1000 - 1300 |
| C-H (cyclopropane) | Stretch | > 3000 |
| C-H | Bend | ~1450 |
Mass Spectrometry Techniques for Reaction Pathway Studies (e.g., Fragmentation Analysis)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. docbrown.info For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular formula.
The fragmentation of cyclopropylamines upon electron ionization can be complex. youtube.com Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. youtube.comvaia.com This would lead to the formation of a stable iminium ion. For this compound, alpha-cleavage could result in the loss of a methyl radical from the methoxy group or cleavage of the cyclopropane ring.
Another potential fragmentation pathway is the loss of the methoxy group as a radical or as methanol. The fragmentation pattern can provide a "fingerprint" for the molecule, aiding in its identification and in distinguishing it from its isomers. By analyzing the fragments produced under different ionization conditions, it is possible to deduce the structure of the original molecule and even to study the mechanisms of its reactions. nih.govnih.gov For instance, by labeling specific atoms with isotopes, one can trace their fate during fragmentation, providing detailed insights into the rearrangement processes that may occur.
Table 3: Potential Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 101 | [M]⁺ | Molecular Ion |
| 86 | [M - CH₃]⁺ | Loss of a methyl radical |
| 70 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 71 | [M - NH₂]⁺ | Loss of an amino radical |
| 58 | [C₃H₆N]⁺ | Alpha-cleavage with ring opening |
| 43 | [C₃H₇]⁺ | Cyclopropyl (B3062369) cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers. saschirality.orgwikipedia.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. saschirality.orgtaylorfrancis.com
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. cas.cz By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for each enantiomer (e.g., (1R,2R) and (1S,2S)), the absolute configuration can be unambiguously assigned. nih.gov This is a powerful method for stereochemical elucidation when X-ray crystallography is not feasible. wikipedia.org
The Cotton effect, a characteristic feature in CD and ORD spectra, is particularly useful. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the chromophores and other groups in the molecule. rsc.org For this compound, the electronic transitions associated with the amine and methoxy groups will contribute to the CD spectrum. The analysis of these contributions allows for the determination of which enantiomer is present. nih.gov
Table 4: Summary of Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Information Obtained |
| High-Resolution NMR (¹H, ¹³C, COSY, NOESY) | Stereochemistry, conformation, connectivity |
| Vibrational Spectroscopy (IR, Raman) | Functional groups, bond types |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pathways |
| Chiroptical Spectroscopy (CD, ORD) | Absolute configuration of enantiomers |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The primary challenge in utilizing trans-2-methoxycyclopropan-1-amine is the lack of established, highly stereoselective synthetic methods. Future research should focus on developing routes that provide precise control over both diastereoselectivity (trans configuration) and enantioselectivity at the two stereocenters.
Current methods for synthesizing trans-2-substituted-cyclopropylamines often rely on trapping homoenolate intermediates or metal-catalyzed cyclopropanations, which can present challenges in achieving high diastereoselectivity. chemrxiv.org A promising avenue would be the adaptation of modern asymmetric cyclopropanation techniques. For instance, the use of chiral-at-metal rhodium complexes, which have proven effective in the asymmetric cyclopropanation of sulfoxonium ylides, could be explored. acs.orgrsc.org Similarly, chemoenzymatic strategies, employing engineered myoglobin (B1173299) or other enzymes, offer a powerful platform for accessing chiral cyclopropanes with high stereocontrol and could be tailored for this specific target. rochester.edu Investigating the directed cyclopropanation of an appropriate enol ether substrate, where the methoxy (B1213986) group is pre-installed, using chiral catalysts could provide a direct entry to the desired stereoisomer.
Exploration of New Reactivity Modes and Mechanistic Pathways
The interplay between the electron-donating amino group and the methoxy group on the strained cyclopropane (B1198618) ring is expected to give rise to unique reactivity. As a donor-acceptor (D-A) cyclopropane, it is primed for a variety of ring-opening reactions and cycloadditions. dokumen.pubresearchgate.net Future investigations should systematically explore its potential as a three-carbon building block.
A key area of inquiry is the Lewis acid-catalyzed ring-opening and annulation reactions. acs.orgrsc.org Studies on similar aminocyclopropanes have shown their utility in forming five-membered rings, providing rapid access to complex scaffolds like polycyclic indolines. rsc.org The influence of the methoxy group on the regioselectivity and stereochemistry of these ring-opening processes is a critical mechanistic question to be answered. Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, will be crucial to elucidate the pathways of these transformations, such as whether they proceed through concerted or stepwise mechanisms. nih.govsemanticscholar.orguq.edu.au The enzymatic ring-opening, analogous to the action of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, could also be explored to understand its biochemical stability and potential for bio-inspired transformations. nih.govnih.govacs.org
Integration into Flow Chemistry and Sustainable Synthesis
For this compound to become a practical synthetic intermediate, its production must be scalable, safe, and efficient. Integrating its synthesis into continuous-flow microreaction systems represents a significant future direction. Flow chemistry has been successfully applied to the synthesis of other cyclopropylamines, demonstrating benefits such as improved reaction control, enhanced safety by minimizing the accumulation of hazardous intermediates, and higher productivity. rsc.orgacs.orgtandfonline.comrsc.orgvapourtec.com Developing a telescoped, multi-step flow synthesis would be a considerable advancement. rsc.orgvapourtec.com
Furthermore, aligning the synthesis with the principles of green chemistry is paramount. researchgate.net This involves exploring sustainable methodologies such as photocatalysis or biocatalysis, which can reduce reliance on hazardous reagents and harsh conditions often associated with traditional cyclopropanation methods. researchgate.netacs.orgbohrium.com For example, a biocatalytic approach using engineered enzymes could offer a highly selective and environmentally benign route to the target molecule. rochester.edu
Design of this compound-Derived Catalysts and Reagents
The chiral, conformationally rigid cyclopropane backbone is an attractive scaffold for the design of new catalysts and reagents for asymmetric synthesis. beilstein-journals.orgnih.gov Once an efficient stereoselective synthesis of enantiomerically pure this compound is achieved, a major research avenue will be its derivatization into novel ligands for transition metal catalysis.
Drawing inspiration from existing cyclopropane-based PHOX (phosphanyl-oxazoline) and phosphorus/sulfur ligands, derivatives of this compound could be synthesized and evaluated in key asymmetric reactions like the Heck reaction or palladium-catalyzed allylic alkylation. beilstein-journals.orgnih.gov The fixed spatial relationship between the amine and methoxy functionalities could be exploited to create novel bidentate ligands with unique stereochemical-directing properties. Furthermore, its potential as an organocatalyst, either directly or after modification, for reactions such as aldol or Michael additions, warrants investigation.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Given the limited experimental data, advanced computational modeling is an essential tool to guide and accelerate research on this compound. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into its synthesis and reactivity. acs.orgacs.org
Future computational work should focus on several key areas. Firstly, modeling potential transition states of various cyclopropanation reactions can help predict which catalyst systems are most likely to afford the desired trans stereochemistry with high enantioselectivity. researchgate.netchemrxiv.orgic.ac.uk Secondly, computational studies can elucidate the mechanism of potential ring-opening and cycloaddition reactions, predicting the most likely products and explaining the origins of stereoselectivity. ic.ac.ukacs.orgrsc.org Such predictive models can rationalize experimental outcomes and minimize the need for extensive empirical screening of reaction conditions, making the exploration of this compound's chemistry more efficient and targeted. nih.gov
| Research Area | Key Objectives | Potential Methodologies | Relevant Findings in Related Systems |
| Stereoselective Synthesis | Achieve high diastereo- and enantiocontrol. | Asymmetric metal catalysis (Rh, Pd), Chemoenzymatic synthesis, Directed cyclopropanation. | Chiral-at-metal complexes and engineered enzymes show high efficacy for cyclopropanations. rsc.orgrochester.edu |
| Reactivity & Mechanisms | Explore ring-opening, cycloadditions, and annulations. | Lewis acid catalysis, Mechanistic probes (kinetics, isotope labeling), Enzymatic assays. | Donor-acceptor aminocyclopropanes are versatile 1,3-dipole synthons for constructing heterocycles. acs.orgrsc.org |
| Flow & Sustainable Chemistry | Develop scalable, safe, and green synthetic routes. | Continuous-flow microreactors, Photocatalysis, Biocatalysis. | Flow synthesis improves safety and yield for cyclopropylamine (B47189) production via Hofmann rearrangement. acs.orgtandfonline.com |
| Catalyst & Reagent Design | Create novel chiral ligands and organocatalysts. | Synthesis of phosphine (B1218219)/oxazoline derivatives, Evaluation in asymmetric catalysis (Heck, AAA). | Rigid cyclopropane backbones are effective scaffolds for high-performance chiral ligands. beilstein-journals.orgnih.gov |
| Computational Modeling | Predict optimal synthetic routes and reactivity. | DFT calculations of transition states, Frontier molecular orbital analysis, Reaction pathway modeling. | Computational models can accurately predict diastereoselectivity in cyclopropanation reactions. acs.orgacs.orgresearchgate.net |
Q & A
Q. What are the common synthetic routes for producing trans-2-methoxycyclopropan-1-amine, and what experimental parameters influence yield and stereoselectivity?
- Methodological Answer : Synthesis typically involves cyclopropanation strategies. For example, halogenated analogs (e.g., trans-2-(2,5-dimethoxyphenyl)cyclopropylamines) are synthesized via [1,2]-shift reactions using diazomethane and catalytic copper(I) triflate . Key parameters include:
- Temperature control : Low temperatures (-40°C) minimize side reactions.
- Catalyst selection : Copper(I) salts enhance regioselectivity.
- Solvent choice : Anhydrous dichloromethane improves reaction efficiency.
Yield optimization (up to 75%) requires purification via column chromatography under inert conditions .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles (e.g., cyclopropane ring strain at ~115°) .
- NMR spectroscopy : Coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) and NOE correlations differentiate trans from cis isomers .
- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) validates enantiopurity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high optical purity?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclopropanation .
- Dynamic kinetic resolution : Employ palladium catalysts with chiral ligands (e.g., Josiphos) to bias reaction pathways .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design, reducing racemization risks .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 2,5-dimethoxy substitutions) to isolate pharmacophore contributions .
- Receptor binding assays : Radioligand competition experiments (e.g., 5-HT2A receptor affinity using [³H]-ketanserin) quantify potency variations .
- Meta-analysis : Cross-reference pharmacological data across studies to identify confounding factors (e.g., assay conditions, cell lines) .
Q. How do electronic and steric effects of the methoxy group influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Electron-donating effects : The methoxy group stabilizes carbocation intermediates during acid-catalyzed ring opening, favoring nucleophilic attack at the less substituted cyclopropane carbon .
- Steric hindrance : Substituent positioning (e.g., para vs. meta) modulates accessibility for reagents like HCl or HBr, altering product ratios .
- Kinetic studies : Monitor reaction progress via GC-MS to correlate substituent effects with activation energies .
Methodological Recommendations
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys/Pistachio models) to propose novel pathways, prioritizing one-step reactions for efficiency .
- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies to prioritize analogs with therapeutic indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
